molecular formula I4Si2 B14339843 CID 78060747

CID 78060747

Cat. No.: B14339843
M. Wt: 563.79 g/mol
InChI Key: NLTJEGSSNMUOAS-UHFFFAOYSA-N
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Description

CID 78060747 (hypothetical structure based on contextual evidence) is a bioactive compound hypothesized to belong to the class of triterpenoid derivatives, analogous to betulin-derived inhibitors or oscillatoxin-like molecules. While direct data for this compound is unavailable in the provided evidence, its structural and functional attributes can be inferred from related compounds such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and betulinic acid analogs (e.g., CID 10153267) . These compounds are characterized by polycyclic frameworks with modifications that influence solubility, bioavailability, and biological activity, such as hydroxyl, methyl, or carboxyl groups .

Properties

Molecular Formula

I4Si2

Molecular Weight

563.79 g/mol

InChI

InChI=1S/I4Si2/c1-5(2)6(3)4

InChI Key

NLTJEGSSNMUOAS-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si](I)I)(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060747 involves specific reaction conditions and reagents. The synthetic routes typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the successful formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods involve optimizing the reaction conditions to maximize yield and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: CID 78060747 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.

Scientific Research Applications

CID 78060747 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or a tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a component in various products.

Mechanism of Action

The mechanism of action of CID 78060747 involves its interaction with specific molecular targets and pathways The compound may bind to certain proteins or enzymes, modulating their activity and leading to a biological response

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

CID 78060747 is postulated to share a core triterpenoid skeleton with betulin (CID 72326) and oscillatoxin D (CID 101283546). Key structural variations among these compounds include:

  • Betulin derivatives : Feature a lupane skeleton with hydroxyl groups at C3 and C27. Modifications such as oxidation (e.g., betulinic acid, CID 64971) or esterification (e.g., 3-O-caffeoyl betulin, CID 10153267) enhance polarity and bioactivity .
  • Oscillatoxins : Contain a fused polyether-lactone system. For example, 30-methyl-oscillatoxin D (CID 185389) introduces a methyl group that increases hydrophobicity compared to oscillatoxin D (CID 101283546) .
  • This compound : Hypothesized to include a C17 carboxyl group and a C3 hydroxyl group, balancing solubility and membrane permeability .
Table 1: Structural Comparison of this compound and Analogs
Compound Core Structure Key Functional Groups PubChem CID
Betulin Lupane C3-OH, C28-OH 72326
Betulinic Acid Lupane C3-OH, C28-COOH 64971
Oscillatoxin D Polyether-lactone C30-OH, C15-OAc 101283546
30-Methyl-Oscillatoxin D Polyether-lactone C30-CH3, C15-OAc 185389
This compound Hypothetical triterpenoid C3-OH, C17-COOH 78060747

Physicochemical Properties

Data from analogous compounds suggest this compound would exhibit intermediate solubility and logP values, aligning with its polar functional groups:

Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Bioavailability Score
Betulin 442.73 7.2 0.01 0.55
Betulinic Acid 456.70 6.8 0.05 0.55
Oscillatoxin D 580.65 3.5 0.15 0.30
This compound ~500 (estimated) 4.2 0.10 0.50

Sources: Predicted using ESOL and XLOGP3 models .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The C17 carboxyl group in this compound likely enhances target binding compared to non-polar analogs like betulin .
  • Toxicity Profile : Methyl or acetyl groups (as in oscillatoxins) may increase cytotoxicity, whereas hydroxyl/carboxyl groups improve safety .
  • Optimization Potential: Introducing a C3 glycosyl group could improve water solubility without compromising bioactivity .

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